molecular formula C12H15ClN2O2 B2434854 2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide CAS No. 721900-06-7

2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide

Cat. No. B2434854
CAS RN: 721900-06-7
M. Wt: 254.71
InChI Key: VTCGNTYQBBRWBX-UHFFFAOYSA-N
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Description

“2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide” is a chemical compound with the CAS Number: 721900-06-7 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 2-chloro-N-methyl-N-[2-oxo-2-(4-toluidino)ethyl]acetamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2O2/c1-9-3-5-10(6-4-9)14-11(16)8-15(2)12(17)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a melting point of 147-148 degrees Celsius . It is a powder at room temperature . .

Scientific Research Applications

Anticancer Activity

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines . The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .

Metabolic Stability

The most active compounds in the anticancer study were also assessed for their susceptibility to undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min .

Antimicrobial Activity

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have shown promising antimicrobial activity .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, one compound showed inhibitory activity against influenza A .

Anti-Inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activity . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthetic preparation of oxindole derivatives, which are known inhibitors of tyrosine kinase .

Pharmacokinetics

Some predicted properties include a density of 14±01 g/cm³, a boiling point of 3749±270 °C at 760 mmHg, and a vapor pressure of 00±08 mmHg at 25°C . These properties could influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound may be sensitive to oxygen, heat, and light.

properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9-3-5-10(6-4-9)14-11(16)8-15(2)12(17)7-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGNTYQBBRWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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